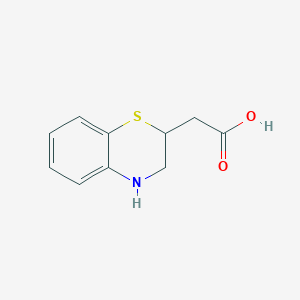

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(13)5-7-6-11-8-3-1-2-4-9(8)14-7/h1-4,7,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXREQRBHITPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of Amino-thiophenols and Maleic Anhydride

Method Overview:

This approach involves the initial formation of a benzothiazine intermediate through a condensation reaction between o-aminothiophenol and maleic anhydride, followed by hydrolysis to yield the target acid.

- Step 1: Maleic anhydride (approximately 2.45 g, 25 mmol) is dissolved in diethyl ether (40 mL).

- Step 2: A solution of o-aminothiophenol (3.13 g, 25 mmol) in ether is added dropwise at room temperature under an inert atmosphere (argon) with continuous stirring.

- Step 3: The mixture is stirred for about 1 hour, leading to the formation of a precipitate, which is filtered, washed with ether, and dried under vacuum.

- Step 4: The crude product is hydrolyzed by refluxing with aqueous potassium hydroxide, followed by acidification with hydrochloric acid to precipitate the acid as a colorless solid.

- Yield: Approximately 98% (5.50 g), with a melting point around 181-182°C.

Research Findings:

This method is detailed in a study where the reaction conditions are optimized for high yield and purity, with the key step being the regioselective condensation and subsequent hydrolysis (Reference, Jangir et al., 2015).

Synthesis via Esterification and Hydrolysis

Method Overview:

Ester derivatives of the benzothiazine are synthesized via coupling reactions, followed by hydrolysis to produce the free acid.

- Step 1: Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate is reacted with potassium hydroxide in ethanol at room temperature for 24 hours.

- Step 2: The reaction mixture is poured into water and acidified with hydrochloric acid, leading to precipitation of the acid.

- Step 3: Crystals are purified by recrystallization from dichloromethane or ethanol.

- Yield: Typically around 95-98%, with the product characterized by melting point and spectral data.

Research Findings:

This method emphasizes regioselectivity and the use of coupling agents like EDC and DMAP in esterification steps, as described in recent studies focusing on derivative synthesis and biological activity evaluation (Reference, Ravi Jangir et al., 2015).

Synthesis via Cyclization of Benzothiazine Precursors

Method Overview:

A more recent approach involves cyclization of substituted benzothiazine derivatives obtained from condensation reactions, followed by oxidation or hydrolysis to generate the acid.

- Step 1: Ethyl 2-(2-benzylidene-2,3-dihydro--benzothiazin-3-one-4-yl)acetate is prepared by condensation of o-aminothiophenol with citraconic anhydride.

- Step 2: The ester undergoes hydrolysis with potassium hydroxide in water, followed by acidification with hydrochloric acid.

- Step 3: The resulting benzothiazine acid is purified by recrystallization.

- Yield: Approximately 80%, with structural confirmation via X-ray crystallography.

Data Summary Table

| Method | Starting Materials | Key Reagents & Conditions | Yield | Structural Confirmation | Notes |

|---|---|---|---|---|---|

| Cyclization of amino-thiophenol & maleic anhydride | o-Aminothiophenol, maleic anhydride | Room temp, inert atmosphere, hydrolysis | 98% | Melting point, spectral analysis | High regioselectivity |

| Esterification & hydrolysis | Ester derivatives, KOH, acids | Room temp, recrystallization | 95-98% | Melting point, spectral analysis | Suitable for derivative synthesis |

| Cyclization of benzothiazine derivatives | Benzothiazine esters | Reflux, acidification | ~80% | X-ray crystallography | Diversification of derivatives |

Research Findings and Notes

- The synthesis of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is highly dependent on the choice of starting materials and reaction conditions, with regioselectivity being a critical factor.

- Hydrolysis of ester intermediates is a common step, often facilitated by aqueous KOH or HCl, to obtain the free acid.

- Crystallization techniques such as slow evaporation from dichloromethane or ethanol are employed for structural confirmation and purity assessment.

- The synthesis pathways can be adapted for derivative formation, which is relevant for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzothiazine derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. The structural features of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid contribute to its potential as a scaffold for developing new antimicrobial agents. Studies have shown that modifications to the benzothiazine core can enhance activity against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrate that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Synthetic Building Block

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and creation of various derivatives that can be utilized in drug discovery and development. Researchers have employed this compound in synthesizing more complex molecules through standard reactions such as acylation and alkylation .

Reaction Mechanisms

The compound's reactivity can be leveraged in several organic reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Amidation : Forming amides through reaction with amines.

These reactions are crucial for creating derivatives with enhanced biological activity or improved pharmacokinetic properties .

Polymer Chemistry

The incorporation of benzothiazine derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique chemical structure of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid allows it to act as a cross-linking agent in polymer formulations .

Nanocomposites

Recent studies have investigated the use of this compound in developing nanocomposites that exhibit improved electrical conductivity and mechanical strength. These materials have potential applications in electronics and nanotechnology .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The benzothiazine scaffold is highly modifiable. Key analogs differ in substituents at positions 3, 4, and the acetic acid side chain (Table 1):

Table 1: Structural and Physicochemical Comparison of Key Analogs

Physicochemical Properties

- Lipophilicity : Ethyl and methyl esters (e.g., CAS 2832-87-3) exhibit higher lipophilicity than the parent acid, favoring membrane permeability .

- Hydrogen Bonding : Analogs with 3-oxo or acetamide groups (e.g., CAS 7190-20-7) form robust hydrogen-bond networks in crystals, influencing solubility and stability .

Biological Activity

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is a compound belonging to the benzothiazine class, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is CHNOS, with a molecular weight of 223.25 g/mol. It typically appears as a white to light yellow solid and is soluble in organic solvents. The compound's structure includes a benzothiazine ring that contributes to its biological activity.

Biological Activities

The biological activities of benzothiazine derivatives, including 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, are extensive:

1. Antimicrobial Activity

Benzothiazine derivatives have shown significant antimicrobial properties against various pathogens. Notably:

- Antibacterial : Studies indicate that compounds with this structure exhibit activity against Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to have minimum inhibitory concentrations (MICs) as low as 0.00975 mg/mL against Staphylococcus aureus .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 6g | 0.00975 | S. aureus |

| 7f | Low | E. faecalis |

2. Anticancer Activity

Research has highlighted the anticancer potential of benzothiazine derivatives:

- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways. For instance, they have been shown to inhibit cell proliferation in several cancer lines .

3. Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazine derivatives have been documented:

- In Vivo Studies : Compounds have demonstrated efficacy in reducing inflammation markers in animal models .

4. Antidiabetic Activity

Some studies suggest that these compounds may possess antidiabetic properties by inhibiting aldose reductase:

- Inhibitory Potency : Certain derivatives have shown IC50 values ranging from 0.032 to 0.975 μM against aldose reductase, indicating their potential in managing diabetic complications .

Case Studies

Several studies illustrate the effectiveness of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid:

- Antimicrobial Efficacy : A study evaluated various benzothiazine derivatives for their antibacterial activity against resistant strains of bacteria and found promising results for several compounds .

- Anticancer Potential : In vitro assays demonstrated that specific derivatives could significantly reduce the viability of cancer cells while exhibiting minimal cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yields of 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid?

- Methodology : The compound is synthesized via acid-catalyzed hydrolysis of ester precursors. For example, refluxing Z/E isomer precursors (e.g., methyl esters) with 10M HCl in 1,4-dioxane at 60–80°C for 2–12 hours yields the acid derivative. Post-reaction cooling and filtration, followed by purification via fast chromatography or ethanol recrystallization, achieve ~60–70% yields . Adjusting reaction time and acid concentration minimizes side products.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodology : Thin-layer chromatography (TLC) with acetone/methanol/chloroform (2:1:1) confirms purity via distinct Rf values . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹). X-ray crystallography provides definitive structural confirmation, with SHELXL refinement (R values <0.05) ensuring accuracy .

Q. How are common synthetic impurities removed during purification?

- Methodology : Unreacted starting materials and byproducts (e.g., ester intermediates) are removed via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol or water further enhances purity, as evidenced by single-crystal X-ray diffraction .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing and stability of benzothiazine derivatives?

- Methodology : X-ray analysis reveals intermolecular O-H···O hydrogen bonds forming centrosymmetric dimers, while C-H···F interactions extend into 2D networks. For example, the Z isomer exhibits a dihedral angle of 43.28° between aromatic rings, stabilizing the lattice via parallel (001) plane interactions . SHELX-refined torsion angles and Hirshfeld surface analysis quantify these interactions .

Q. What strategies resolve Z/E isomerism in benzothiazine derivatives using crystallographic data?

- Methodology : Z isomers display distinct dihedral angles (e.g., 43.28° vs. 24.84° in E isomers) and hydrogen-bonding patterns. SHELXL refinement differentiates isomers via anisotropic displacement parameters and residual electron density maps. For example, E isomers form 1D chains via weak C-H···O interactions along [101], unlike Z isomers .

Q. How can researchers address discrepancies in crystallographic refinement, such as high R-values or twinning?

- Methodology : SHELXL’s twin refinement module (BASF parameter) and sequential least-squares minimization correct for twinning in monoclinic systems (e.g., space group P2₁/n). For high-resolution data, constraints on H-atom positions (Uiso = 1.2Ueq(C)) improve model accuracy .

Q. What experimental designs evaluate the compound’s bioactivity, such as aldose reductase inhibition?

- Methodology : In vitro assays using recombinant aldose reductase (ALR2) and NADPH cofactor monitor enzyme activity via UV-Vis spectroscopy (340 nm). Dose-response curves (IC50) are generated with inhibitor concentrations (1–100 μM). Structural analogs with electron-withdrawing substituents (e.g., trifluoromethyl groups) enhance inhibitory potency .

Data Analysis and Contradictions

Q. How do synthesis conditions (e.g., temperature, solvent) impact conformational isomerism?

- Methodology : Refluxing at 80°C favors Z isomer formation due to kinetic control, while lower temperatures (60°C) yield E isomers via thermodynamic stabilization. Solvent polarity (1,4-dioxane vs. ethanol) influences crystallization pathways, as shown by varying unit cell parameters (a = 6.6085 Å for Z vs. 8.0028 Å for E) .

Q. What analytical approaches reconcile discrepancies between computational and experimental structural data?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry, which is compared to X-ray data via root-mean-square deviations (RMSD). Discrepancies >0.2 Å suggest experimental artifacts (e.g., crystal packing effects), resolved via Hirshfeld atom refinement .

Tables

Table 1 : Key Crystallographic Parameters for Z and E Isomers

| Parameter | Z Isomer | E Isomer |

|---|---|---|

| Space group | P2₁/n | P1 |

| Dihedral angle (°) | 43.28(9) | 24.84, 37.42 |

| Hydrogen bonds | O-H···O (dimer) | C-H···O (chain) |

| R1 (F² > 2σ) | 0.049 | 0.042 |

Table 2 : Synthetic Optimization Parameters

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 10M HCl, 80°C, 12h | 70 | >97 |

| 10M HCl, 60°C, 2h | 60 | >95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.